6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine
Overview
Description
Scientific Research Applications
Ring Transformations and Chemical Reactions
One area of research focuses on the reactions of heterocyclic halogeno compounds with nucleophiles, leading to ring transformations and the formation of novel pyrimidine derivatives. For instance, studies have explored how reactions involving halogeno pyridines with potassium amide in liquid ammonia can lead to aminations and rearrangements resulting in the formation of amino pyrimidines, indicating the potential for complex chemical transformations involving similar compounds (Hertog, Plas, Pieterse, & Streef, 2010).
Crystal and Molecular Structures
Another significant area of research is the determination of crystal and molecular structures of pyrimidine derivatives, which aids in understanding the conformational and structural properties of these compounds. Studies have characterized the crystal structures of isomeric pyrimidine compounds, revealing insights into their conformational differences and hydrogen-bonding interactions, which are crucial for understanding their reactivity and potential applications (Odell, McCluskey, Failes, & Tiekink, 2007).
Biological Activity
Research has also been conducted on the synthesis and biological activity of pyrimidine derivatives, highlighting their potential in developing therapeutic agents. For example, studies on the reaction of amino pyrimidines with aromatic amines have led to compounds exhibiting pronounced antituberculous effects, suggesting the possibility of utilizing similar chemical structures for drug development (Erkin & Krutikov, 2007).
Properties
IUPAC Name |
6-chloro-N-(2,2-diethoxyethyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O2/c1-4-16-11(17-5-2)7-13-10-6-9(12)14-8(3)15-10/h6,11H,4-5,7H2,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEIBBVLAXWNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC(=NC(=N1)C)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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